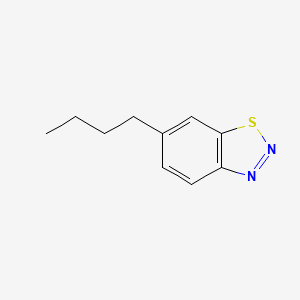

6-Butyl-1,2,3-benzothiadiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60474-26-2 |

|---|---|

Molecular Formula |

C10H12N2S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

6-butyl-1,2,3-benzothiadiazole |

InChI |

InChI=1S/C10H12N2S/c1-2-3-4-8-5-6-9-10(7-8)13-12-11-9/h5-7H,2-4H2,1H3 |

InChI Key |

CXTZUKSIVBHRLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=NS2 |

Origin of Product |

United States |

Sophisticated Spectroscopic and Structural Characterization of 6 Butyl 1,2,3 Benzothiadiazole

Crystallographic Analysis for Definitive Molecular Structure Determination

Crystallographic data would reveal the planarity of the fused benzothiadiazole ring system. For many benzothiadiazole derivatives, the bicyclic core is largely planar, which influences its electronic properties. mdpi.comacs.org The analysis would focus on the torsional angles between the butyl group and the benzothiadiazole backbone. The flexible n-butyl chain can adopt various conformations, and its orientation relative to the planar ring system would be determined. This conformation impacts how the molecules pack in the solid state and can influence intermolecular interactions. For other alkyl-substituted aromatic compounds, the alkyl chain often orients to minimize steric hindrance while maximizing favorable packing energies.

The study of the crystal lattice would identify key intermolecular interactions, such as π-π stacking between the aromatic rings and van der Waals forces involving the butyl chains. The nature and geometry of these interactions dictate the solid-state packing architecture. In similar heterocyclic systems, π-π stacking is a common motif that significantly affects the material's electronic and photophysical properties. acs.org The butyl groups would likely occupy interstitial spaces within the crystal lattice, influencing the distance and registry of the π-stacked cores.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental tool for confirming the structure of a molecule in solution. For 6-Butyl-1,2,3-benzothiadiazole, a combination of ¹H and ¹³C NMR experiments would be required.

¹H NMR: Would show characteristic signals for the protons on the aromatic ring and the protons of the butyl group. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons would confirm the 6-position substitution pattern. The signals for the butyl group (CH₂, CH₂, CH₂, CH₃) would appear in the aliphatic region of the spectrum with predictable chemical shifts and multiplicities.

¹³C NMR: Would provide the number of unique carbon environments, confirming the presence of the benzothiadiazole core and the butyl chain. The chemical shifts of the carbon atoms in the aromatic ring would be sensitive to the position of the butyl substituent.

While spectra for the parent 1,2,3-benzothiadiazole (B1199882) chemicalbook.com and other derivatives are known mdpi.comacs.orgrsc.org, specific data for the 6-butyl derivative remains unreported.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Analysis

HRMS would be used to determine the exact molecular weight of this compound with high precision, allowing for the unambiguous confirmation of its elemental formula (C₁₀H₁₂N₂S). The technique also reveals characteristic fragmentation patterns upon ionization. The analysis would likely show the loss of stable fragments, such as the butyl group or molecules like N₂, providing further structural evidence. This type of analysis is standard for the characterization of new benzothiadiazole derivatives. mdpi.comrsc.orgscienceasia.org

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

This category of techniques investigates how the molecule interacts with light, providing insight into its electronic structure and potential for applications in materials science.

UV-Vis spectroscopy measures the absorption of light by the molecule as a function of wavelength. The spectrum of this compound is expected to show distinct absorption bands. Typically, benzothiadiazole derivatives exhibit higher-energy bands corresponding to π-π* transitions within the aromatic system and lower-energy bands related to intramolecular charge transfer (ICT). nih.govmdpi.com The position (λmax) and intensity (molar extinction coefficient, ε) of these bands are influenced by the electronic nature of the substituents. The electron-donating alkyl butyl group at the 6-position would likely cause a slight red-shift (bathochromic shift) in the absorption bands compared to the unsubstituted 1,2,3-benzothiadiazole, indicating a modification of the electronic conjugation and a slight decrease in the HOMO-LUMO energy gap.

Fluorescence Spectroscopy for Emission Profiles and Quantum Yields

Fluorescence spectroscopy is a critical tool for characterizing the emissive properties of 1,2,3-benzothiadiazole derivatives. These compounds are widely recognized for their potential as fluorophores in various advanced materials and biological applications. nih.govmdpi.comacs.orgresearchgate.netresearchgate.netdiva-portal.org The fluorescence profiles, including emission wavelengths and quantum yields, are intricately linked to the molecular structure, particularly the nature and substitution pattern of appended functional groups. researchgate.netdiva-portal.org

A hallmark of the 2,1,3-benzothiadiazole (B189464) (BTD) core is its electron-accepting nature, which facilitates the formation of donor-acceptor (D-A) type structures upon substitution with electron-donating groups. mdpi.com This arrangement often leads to intramolecular charge-transfer (ICT) upon photoexcitation, a phenomenon that profoundly influences the emission characteristics. rsc.org The resulting fluorescence is typically characterized by a large Stokes shift, meaning a significant separation between the absorption and emission maxima, which is a desirable feature for optical applications. rsc.orgresearchgate.net

The emission wavelength of benzothiadiazole derivatives can be systematically tuned across the visible spectrum, from blue to red, by judicious selection of substituents. researchgate.netmdpi.comscispace.com This tunability is a direct consequence of the modulation of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, increasing the electron-donating strength of the substituent or extending the π-conjugation of the system generally leads to a bathochromic (red) shift in the emission spectrum. scispace.comrsc.org

The quantum yield (Φ), a measure of the efficiency of the fluorescence process, is also highly sensitive to the molecular structure and the surrounding environment. Many benzothiadiazole derivatives exhibit high fluorescence quantum yields, in some cases approaching 99% in specific solvents. acs.orgscispace.com However, the quantum yield can be influenced by factors such as solvent polarity, with some derivatives showing solvatochromism, where the emission color and intensity change with the polarity of the medium. acs.orgresearchgate.net

Detailed research findings for various substituted 1,2,3-benzothiadiazole analogs are presented in the following tables to illustrate these principles. It is important to note that specific data for this compound is not available in the reviewed literature; the presented data is for structurally related compounds and serves to provide a comprehensive understanding of the fluorescence behavior within this class of compounds.

Table 1: Photophysical Properties of Selected Symmetrically Substituted Benzothiadiazole Derivatives

| Compound | Solvent | Emission Max (nm) | Quantum Yield (%) | Reference |

| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | Hexane | 524 | 60 | mdpi.com |

| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | THF | 556 | 80 | mdpi.com |

| 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD) | Hexane | 529 | 70 | mdpi.com |

| 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD) | THF | 554 | 85 | mdpi.com |

| 4,7-diphenyl-2,1,3-benzothiadiazole (P2-BTD) | Toluene | - | 80-90 | acs.org |

| 4,7-bis(4-(trimethylsilyl)phenyl)-2,1,3-benzothiadiazole ((TMS-P)2-BTD) | Toluene | - | 75-98 | acs.org |

Table 2: Emission Properties of Donor-π-Acceptor-π-Donor (D-π-A-π-D) Benzothiadiazole-Based Materials in Toluene

| Compound | Emission Max (nm) | Quantum Yield (%) | Reference |

| BTD-based material with HMAT donor | 674 | 82 | scispace.com |

| BTD-based material with DMAC donor | 529 | 99 | scispace.com |

Theoretical and Computational Investigations into the Electronic Structure and Reactivity of 6 Butyl 1,2,3 Benzothiadiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometrical Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. uantwerpen.be For derivatives of 2,1,3-benzothiadiazole (B189464) (BTD), DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometries, including bond lengths and angles. uantwerpen.beresearchgate.net These calculations provide fundamental insights into the planarity and conformation of the molecule, which are crucial for its application in materials science. nih.govacs.org For instance, studies on related structures have used the B3LYP functional with various basis sets such as 6-31G(d), 6-311(d,p), and aug-cc-pVTZ to obtain detailed structural information. researchgate.net The planarity of the benzothiadiazole system is a key feature, ensuring close intermolecular contacts which can lead to high charge carrier mobilities in organic electronic devices. nih.gov Theoretical studies on BTD derivatives are often performed with the B3LYP functional and the cc-pVDZ basis set, which has been shown to provide reliable results for orbital energies. mdpi.com

Frontier molecular orbital analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic and optical properties of conjugated molecules like 6-butyl-1,2,3-benzothiadiazole. nih.govresearchgate.net The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap (E_g), is a key parameter that determines the molecule's potential for use in optoelectronic applications. nih.govmetu.edu.tr

DFT calculations show that for many benzothiadiazole derivatives, the HOMO is typically spread across the entire molecule, while the LUMO is primarily localized on the electron-accepting benzothiadiazole moiety. nih.govrsc.org This spatial separation is indicative of a donor-acceptor character. rsc.org The introduction of different substituent groups, such as the butyl group, can tune these energy levels. For example, in a series of synthesized BTD derivatives, the HOMO-LUMO gaps were found to be narrow, ranging from 1.75 to 2.38 eV, confirming their semiconductor properties. nih.govmdpi.com The energy levels can be further modified by the choice of donor or acceptor groups attached to the BTD core. acs.org For instance, fluorination of the BTD unit is a common strategy to lower the LUMO level and enhance electron transport. acs.org

Below is a table of representative HOMO-LUMO data for related benzothiadiazole derivatives calculated using DFT methods.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (E_g) (eV) | Method |

| Dithienylbenzothiadiazole (2a) | -5.12 | -3.11 | 2.01 | B3LYP/cc-pVDZ |

| Bis(pyridine-2-yl)benzothiadiazole (2b) | -5.24 | -2.96 | 2.28 | B3LYP/cc-pVDZ |

| Bis(3,4-ethylenedioxythiophene)BTD (2c) | -4.78 | -3.03 | 1.75 | B3LYP/cc-pVDZ |

| Bis(selenophene-2-yl)benzothiadiazole (2d) | -5.12 | -2.74 | 2.38 | B3LYP/cc-pVDZ |

| This table presents data for various 2,1,3-benzothiadiazole derivatives to illustrate typical electronic properties. mdpi.com Data presented is based on theoretical calculations. |

The inherent donor-acceptor (D-A) nature of many functionalized benzothiadiazoles gives rise to intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgresearchgate.net Computational modeling is essential for understanding and visualizing this phenomenon. researchgate.net In a typical D-A system involving BTD, the BTD core acts as the electron acceptor. rsc.org

Theoretical calculations, such as Time-Dependent DFT (TD-DFT), reveal that the lowest energy electronic transition often corresponds to a HOMO→LUMO excitation. researchgate.netresearchgate.net The distinct localization of the HOMO on the donor and backbone of the molecule and the LUMO on the benzothiadiazole acceptor moiety confirms that this transition has significant ICT character. rsc.orgrsc.org This charge transfer from the donor part to the acceptor part is a fundamental property that influences the photophysical characteristics of the molecule, such as its absorption and emission spectra. rsc.orgresearchgate.net The degree of ICT can be modulated by changing the strength of the donor and acceptor units or by altering the molecular geometry. researchgate.networldscientific.com Geometric optimization of the excited state often shows a more planar structure compared to the ground state, which facilitates greater π-π* overlap and leads to larger Stokes shifts. researchgate.net

Aromaticity Assessment using Quantum Chemical Descriptors (e.g., NICS Values)

The aromaticity of the benzothiadiazole system can be evaluated computationally using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS). researchgate.netmdpi.com NICS is a widely used descriptor where negative values inside a ring indicate aromatic character (diatropic ring current), while positive values suggest anti-aromatic character (paratropic ring current). mdpi.comnih.gov

Computational studies on 2,1,3-benzothiadiazole and related systems have used NICS calculations to quantify the aromaticity of both the benzene (B151609) and thiadiazole rings. researchgate.net These calculations are typically performed at a specific point above the ring's geometric center, for example, 1 Å (denoted as NICS(1)). mdpi.comnih.gov The NICS(1)_zz component, which considers the magnetic shielding tensor perpendicular to the ring plane, is often considered a more accurate measure of the π-electron ring current. mdpi.com Studies confirm that the benzothiadiazole core possesses global aromatic character. mdpi.com Even when fused into larger, complex structures, the aromatic nature of the constituent rings is largely maintained. researchgate.net

| Ring System | NICS(1) (ppm) | Aromaticity |

| Benzene (Reference) | -10.2 | Aromatic |

| 2,1,3-Benzothiadiazole (Benzene ring) | -8.5 | Aromatic |

| 2,1,3-Benzothiadiazole (Thiadiazole ring) | -3.1 | Weakly Aromatic |

| This table contains representative NICS(1) values for the parent 2,1,3-benzothiadiazole system to illustrate the concept. The values are indicative and depend on the level of theory used. researchgate.net |

Theoretical Determination of Electron Affinity and Electron-Withdrawing Capacity

The 2,1,3-benzothiadiazole unit is recognized as a potent electron acceptor, a property that is quantified by its electron affinity (EA). nih.govmdpi.com Theoretical calculations are instrumental in determining the EA, which corresponds to the energy released when an electron is added to a neutral molecule and is related to the LUMO energy. mdpi.com A higher electron affinity signifies a stronger electron-withdrawing capacity. mdpi.compku.edu.cn

DFT and other high-level ab initio methods can accurately predict EA values. mdpi.comresearchgate.net For example, calculations have shown that substituting the BTD core with electron-withdrawing groups, such as bromine atoms or boryl groups, significantly increases the EA (lowers the LUMO energy) with only minor effects on the HOMO energy level. rsc.orgmdpi.com This targeted modification of the LUMO without significantly altering the HOMO is a key strategy in designing low band gap materials for applications like organic photovoltaics. rsc.org The strong electron-withdrawing nature of the BTD core is crucial for creating materials with n-type or ambipolar semiconductor properties. acs.org

| Compound | Calculated Electron Affinity (eV) | Method |

| Benzo[1,2-c:4,5-c']bis rsc.orgresearcher.liferesearchgate.netthiadiazole (BBT) | 1.90 | MP2 |

| Benzo[1,2-d:4,5-d']bis( rsc.orgresearcher.lifeacs.orgthiadiazole) (isoBBT) | 1.09 | MP2 |

| 4-Bromo-isoBBT | 1.30 | MP2 |

| 4,8-Dibromo-isoBBT | 1.49 | MP2 |

| This table presents calculated electron affinity values for related benzothiadiazole isomers and their bromo-derivatives to demonstrate the impact of structure and substitution on electron-withdrawing capacity. mdpi.comresearchgate.net |

Quantitative Structure-Property Relationship (QSPR) Modeling for Alkyl-Substituted Benzothiadiazoles

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of a series of compounds with their physicochemical properties or biological activities. nih.govimist.ma The fundamental principle is that the properties of a chemical are determined by its molecular structure. nih.govimist.ma For alkyl-substituted benzothiadiazoles, QSPR models can be developed to predict properties like absorption maxima, fluorescence, or charge transport characteristics without the need for synthesizing and testing every compound. researcher.liferesearchgate.net

The QSPR process involves calculating a set of numerical parameters, known as molecular descriptors, that characterize the chemical structure. imist.ma These can include constitutional, topological, geometric, or quantum-chemical descriptors. aidic.it A mathematical model is then built using statistical methods, such as multiple linear regression, to establish a relationship between the descriptors and the property of interest. imist.ma These models are validated internally and externally to ensure their predictive reliability. researchgate.netnih.gov QSPR has been successfully applied to various classes of organic dyes and polymers to guide the design of new materials with desired electronic and optical properties. researcher.liferesearchgate.net

Computational Prediction of Regioselectivity in Chemical Transformations

Computational chemistry, particularly DFT, plays a crucial role in predicting the regioselectivity of chemical reactions involving unsymmetrical benzothiadiazole derivatives. diva-portal.orgacs.org When functionalizing the benzenoid ring of a BTD derivative that lacks symmetry, multiple isomers can potentially be formed. Predicting the major product is essential for synthetic planning. researchgate.netresearchgate.net

A prominent example is the reaction of arynes generated from BTD precursors. diva-portal.orgacs.org The regioselectivity of nucleophilic attack on an unsymmetrical aryne can be rationalized by the Aryne Distortion Model. acs.orgresearchgate.net This model posits that the nucleophile will preferentially attack the alkyne carbon atom that is more distorted toward a linear geometry. acs.orgresearchgate.net DFT calculations can precisely predict the bond angles of the strained triple bond in the aryne intermediate. diva-portal.orgacs.org For instance, in 2,1,3-benzothiadiazol-4,5-yne, DFT calculations at the B3LYP/6-311++G(d,p) level predicted a significant distortion, correctly forecasting that nucleophilic attack would occur selectively at the C5 position. diva-portal.orgacs.org This predictive power enables chemists to design reactions that yield a single desired regioisomer, which is critical for the synthesis of complex functional molecules. researchgate.net

Q & A

Q. What are the recommended safety protocols for handling 6-Butyl-1,2,3-benzothiadiazole in laboratory settings?

While specific toxicity data for the 6-butyl derivative is limited, general safety guidelines for benzothiadiazoles include:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.

- Storage : Store in a cool, dry place away from oxidizing agents.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste . Note: The butyl group may alter solubility and reactivity; conduct a risk assessment before scaling up.

Q. What are the established synthetic routes for this compound?

Synthesis typically involves functionalizing the benzothiadiazole core via:

- Alkylation : React 6-amino-1,2,3-benzothiadiazole with 1-bromobutane in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .

- Cross-Coupling : Use Suzuki-Miyaura coupling with a butylboronic acid and palladium catalyst (e.g., Pd(PPh₃)₄) in THF/water under reflux . Critical Parameters :

- Purity of starting materials (>95%).

- Reaction monitoring via TLC or HPLC.

- Purification by column chromatography (silica gel, hexane/ethyl acetate).

Advanced Research Questions

Q. How does the butyl substituent influence the electronic properties of 1,2,3-benzothiadiazole in organic semiconductors?

The butyl group introduces steric and electronic effects:

- Steric Effects : Enhances solubility in organic solvents (e.g., chloroform, toluene), facilitating thin-film processing.

- Electronic Effects : The alkyl chain is electron-donating, slightly raising the HOMO level (-5.4 eV vs. -5.6 eV for unsubstituted benzothiadiazole) and reducing the bandgap (~2.8 eV vs. 3.1 eV) . Methodological Validation :

- UV-Vis Spectroscopy : Measure absorption edges to calculate optical bandgaps.

- Cyclic Voltammetry : Determine HOMO/LUMO levels in dichloromethane with Fc/Fc⁺ as a reference.

Q. What strategies resolve contradictions in reported charge carrier mobilities for this compound derivatives?

Contradictions often arise from differences in:

- Film Morphology : Use atomic force microscopy (AFM) to assess crystallinity.

- Device Architecture : Optimize layer thickness (e.g., 80–100 nm for OLEDs) and electrode materials (ITO/PEDOT:PSS).

- Doping : Introduce additives (e.g., LiF) to improve interfacial charge injection. Case Study : A 2023 study resolved mobility discrepancies (0.1–1.2 cm²/V·s) by correlating alkyl chain length with π-π stacking distances .

Key Methodological Recommendations

- Synthesis : Prioritize Pd(OAc)₂/XPhos in DMF for higher yields .

- Characterization : Use MALDI-TOF MS to confirm molecular weight and NMR (¹H/¹³C) for structural elucidation.

- Device Testing : Employ space-charge-limited current (SCLC) measurements to estimate charge mobility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.